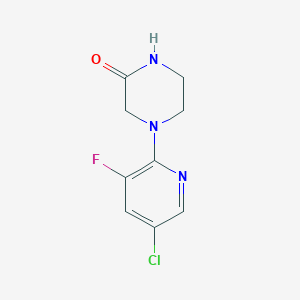

![molecular formula C8H12O2 B2855778 (1S,2S,3R,5S,6R)-9-Oxatricyclo[4.2.1.02,5]nonan-3-ol CAS No. 2413847-87-5](/img/structure/B2855778.png)

(1S,2S,3R,5S,6R)-9-Oxatricyclo[4.2.1.02,5]nonan-3-ol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

(1S,2S,3R,5S,6R)-9-Oxatricyclo[4.2.1.02,5]nonan-3-ol is a cyclic organic compound with a complex structure. It has been the subject of extensive research due to its potential applications in various fields, including medicine, agriculture, and materials science. 2.1.02,5]nonan-3-ol.

Aplicaciones Científicas De Investigación

Organic Synthesis and Chemical Transformations

Studies have demonstrated the versatility of compounds similar to (1S,2S,3R,5S,6R)-9-Oxatricyclo[4.2.1.02,5]nonan-3-ol in organic synthesis. For instance, Bosworth and Magnus explored the rearrangement of oxatricyclo[4,3,0,0]nonanes into norbornane derivatives, highlighting the reactivity of such compounds when treated with boron trifluoride–ether, leading to novel chemical structures (Bosworth & Magnus, 1972). Similarly, Molchanov et al. studied the reactions of substituted oxatricyclo[3.3.1]nonan-6-ones with methylmagnesium bromide and lithium aluminum hydride, showing the potential for stereoselective alcohol formation (Molchanov et al., 2009).

Structural and Conformational Studies

Conformational analysis of diazabicyclo[3.3.1]nonan-9-ols and similar structures has provided insights into the stereochemistry of bicyclic systems. Arias-Pérez et al. conducted a structural study using molecular mechanics calculations and NMR spectroscopy, revealing preferred conformations governed by steric factors (Arias-Pérez, Alejo, & Maroto, 1997). Furthermore, the synthesis and pharmacological study of esters derived from 3,7-dimethyl-3,7-diazabicyclo[3.3.1]nonan-9-ol by Fernández et al. underline the relevance of such compounds in developing bioactive molecules (Fernández et al., 1995).

Applications in Novel Synthesis Methods

Research by Zaytsev et al. describes concise and practical syntheses of bridged morpholines, starting from furan-2,5-dicarboxylic acid and 4H-pyran-2,6-dicarboxylic acid. This work illustrates the utility of oxabicyclo[3.3.1]nonane derivatives in synthesizing complex molecular structures, further expanding the toolbox available for organic chemists (Zaytsev et al., 2016).

Propiedades

IUPAC Name |

(1S,2S,3R,5S,6R)-9-oxatricyclo[4.2.1.02,5]nonan-3-ol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12O2/c9-5-3-4-6-1-2-7(10-6)8(4)5/h4-9H,1-3H2/t4-,5-,6-,7+,8+/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FQMFLKBRPFUGSY-YQXRAVKXSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2C3C(C1O2)CC3O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H]2[C@H]3[C@@H]([C@@H]1O2)C[C@H]3O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

140.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(1S,2S,3R,5S,6R)-9-Oxatricyclo[4.2.1.02,5]nonan-3-ol | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-((4-Benzylpiperidin-1-yl)(3-methoxyphenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2855696.png)

![3-(2-methoxynaphthalen-1-yl)-N-[(1-phenylpyrrolidin-2-yl)methyl]propanamide](/img/structure/B2855697.png)

![N-[4,6-dimethyl-3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridin-2-yl]-N'-(4-fluorophenyl)urea](/img/structure/B2855698.png)

![2-chloro-N-[(2,2-dimethyl-4,6-dioxo-1,3-dioxan-5-yliden)methyl]nicotinamide](/img/structure/B2855701.png)

![5-[4-(4-Fluorophenyl)piperazin-1-yl]sulfonyl-1,3,6-trimethylpyrimidine-2,4-dione](/img/structure/B2855711.png)

![N-(4,6-difluorobenzo[d]thiazol-2-yl)-2-(ethylsulfonyl)benzamide](/img/structure/B2855712.png)

![1-(1-(3,4-Dimethylphenyl)-5-oxopyrrolidin-3-yl)-3-(6-ethoxybenzo[d]thiazol-2-yl)urea](/img/structure/B2855714.png)